molecular formula C5H9NO B13082849 (E)-(cyclopropylmethylidene)(methyl)oxidoazanium CAS No. 65194-05-0

(E)-(cyclopropylmethylidene)(methyl)oxidoazanium

Katalognummer: B13082849
CAS-Nummer: 65194-05-0
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: YWDOJNANUJWVCW-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(cyclopropylmethylidene)(methyl)oxidoazanium is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol It is known for its unique structure, which includes a cyclopropyl group and an oxidoazanium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(cyclopropylmethylidene)(methyl)oxidoazanium typically involves the reaction of cyclopropylmethylidene with methylamine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to form the oxidoazanium group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(cyclopropylmethylidene)(methyl)oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylidene derivatives with different functional groups, while substitution reactions can introduce a variety of substituents to the cyclopropyl ring .

Wissenschaftliche Forschungsanwendungen

(E)-(cyclopropylmethylidene)(methyl)oxidoazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-(cyclopropylmethylidene)(methyl)oxidoazanium involves its interaction with specific molecular targets. The oxidoazanium group can participate in redox reactions, influencing cellular pathways and biochemical processes. The cyclopropyl group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-(cyclopropylmethylidene)(methyl)oxidoazanium stands out due to its unique combination of a cyclopropyl group and an oxidoazanium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

65194-05-0

Molekularformel

C5H9NO

Molekulargewicht

99.13 g/mol

IUPAC-Name

1-cyclopropyl-N-methylmethanimine oxide

InChI

InChI=1S/C5H9NO/c1-6(7)4-5-2-3-5/h4-5H,2-3H2,1H3/b6-4+

InChI-Schlüssel

YWDOJNANUJWVCW-GQCTYLIASA-N

Isomerische SMILES

C/[N+](=C\C1CC1)/[O-]

Kanonische SMILES

C[N+](=CC1CC1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.